5-(1-Adamantyl)-2-furoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

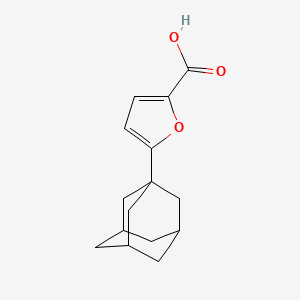

5-(1-Adamantyl)-2-furoic acid: is an organic compound that features a furan ring substituted with an adamantyl group at the 5-position and a carboxylic acid group at the 2-position The adamantyl group is a bulky, diamondoid structure that imparts unique physical and chemical properties to the molecule

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Adamantyl)-2-furoic acid typically involves the following steps:

Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, followed by substitution with a nucleophile.

Furan Ring Formation: The furan ring can be synthesized via the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.

Coupling Reaction: The adamantyl intermediate is then coupled with the furan ring precursor under appropriate conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.

化学反応の分析

3.1. Amide Formation

5-(1-Adamantyl)-2-furoic acid can react with amines to form amides. This reaction is significant for developing derivatives with potential pharmacological activities.

-

General Reaction :

5 1 Adamantyl 2 furoic acid+Amine→5 1 Adamantyl 2 furamide

This reaction typically requires activation of the carboxylic acid group, often through the formation of an acyl chloride intermediate.

3.2. Esterification

The carboxylic acid group in this compound can undergo esterification with alcohols:

-

General Reaction :

5 1 Adamantyl 2 furoic acid+Alcohol→Ester

This reaction can be catalyzed by sulfuric acid or carried out under reflux conditions.

3.3. Halogenation

Halogenation reactions can occur at the furan ring or the adamantane moiety, leading to various halogenated derivatives that may possess enhanced biological activity.

-

Example Reaction :

5 1 Adamantyl 2 furoic acid+Br2→Brominated derivative

This reaction typically requires mild conditions to avoid excessive degradation of the furan ring.

3.4. Reduction Reactions

The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4):

-

General Reaction :

5 1 Adamantyl 2 furoic acid+LiAlH4→5 1 Adamantyl 2 furanol

This transformation is crucial for further functionalization and modification of the compound.

4.1. Antifungal Activity

Studies have shown that compounds derived from this structure possess significant antifungal activity against various strains, making them promising candidates for antifungal drug development .

4.2. Antitumor Activity

Compounds related to this compound have been evaluated for their antitumor effects, demonstrating potential in inhibiting cancer cell proliferation .

科学的研究の応用

Medicinal Chemistry

1. Antiviral and Antimicrobial Properties

5-(1-Adamantyl)-2-furoic acid and its derivatives have been investigated for their antiviral and antimicrobial activities. The adamantyl group enhances the lipophilicity and stability of drug molecules, making them more effective against pathogens.

- Case Study: Research has shown that adamantane derivatives exhibit significant antiviral effects, particularly against influenza viruses. For instance, amantadine, a derivative of adamantane, was initially used as an antiviral agent against various influenza strains and later for Parkinson's disease treatment .

2. Anti-inflammatory Activity

The compound has been studied for its potential anti-inflammatory properties. Its structural features allow it to interact effectively with biological targets involved in inflammatory pathways.

- Case Study: In vivo studies demonstrated that related adamantane derivatives exhibit anti-inflammatory effects in models such as carrageenan-induced paw edema in rats, indicating their potential utility in treating inflammatory conditions.

Organic Synthesis

1. Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis due to its reactivity and ability to form various functional derivatives.

- Synthesis Applications:

- It can be utilized in the synthesis of more complex molecules through radical-based functionalization reactions.

- The high reactivity of the compound allows for the development of thermally stable polymers and bioactive compounds.

Material Science

1. Development of High-Performance Polymers

The unique structure of this compound lends itself to applications in material science, particularly in the production of polymers with enhanced thermal stability and mechanical strength.

- Industrial Applications:

- The compound is explored for use in high-performance coatings and materials that require durability under extreme conditions.

- Its derivatives are being investigated for applications in nanotechnology due to their unique properties.

Data Table: Summary of Applications

作用機序

The mechanism of action of 5-(1-Adamantyl)-2-furoic acid depends on its specific application. In medicinal chemistry, the adamantyl group can interact with biological targets, enhancing the binding affinity and selectivity of drug molecules. The furan ring can participate in various biochemical reactions, contributing to the overall activity of the compound.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor Modulation: It can modulate receptor activity by interacting with receptor binding sites.

Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses.

類似化合物との比較

1-Adamantylacetic acid: Similar in structure but with an acetic acid group instead of a furan ring.

5-(1-Adamantyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a furan ring.

2-Adamantyl-2-oxoacetic acid: Features an oxoacetic acid group instead of a furan ring.

Uniqueness: 5-(1-Adamantyl)-2-furoic acid is unique due to the combination of the adamantyl group and the furan ring. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

生物活性

5-(1-Adamantyl)-2-furoic acid is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an adamantane moiety which contributes to its lipophilicity and biological activity. The furoic acid portion plays a crucial role in its interaction with biological targets.

Antibacterial Activity

Several studies have investigated the antibacterial properties of derivatives related to this compound. For instance, compounds derived from furan rings have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Adamantane Derivatives

| Compound | Bacteria Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | ||

| Pseudomonas aeruginosa | 16 |

The minimum inhibitory concentration (MIC) values indicate that while the compound exhibits moderate activity against certain bacteria, further modifications may enhance its efficacy.

Antifungal Activity

Research has also highlighted the antifungal potential of furoic acid derivatives. For example, compounds similar to this compound demonstrated considerable antifungal activity against various fungal strains.

Table 2: Antifungal Activity of Related Compounds

These findings suggest that the compound could be a candidate for antifungal drug development, particularly in treating infections caused by resistant fungi.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various models. The compound has shown potential in reducing inflammation, which may be attributed to its ability to inhibit pro-inflammatory cytokines.

Case Study: In Vivo Anti-inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in paw swelling compared to the control group. The results indicated that the compound could modulate inflammatory pathways effectively.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Antibacterial Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Antifungal Mechanism : Similar to other furan derivatives, it might disrupt fungal cell membrane integrity or inhibit ergosterol biosynthesis.

- Anti-inflammatory Mechanism : It likely acts by modulating signaling pathways involved in inflammation, such as NF-kB or MAPK pathways.

特性

IUPAC Name |

5-(1-adamantyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c16-14(17)12-1-2-13(18-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAJVICIOWBOON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。